molecular formula C10H12ClNO3 B6325759 Ethyl 2-chloro-6-ethoxynicotinate CAS No. 1003578-20-8

Ethyl 2-chloro-6-ethoxynicotinate

Cat. No.: B6325759
CAS No.: 1003578-20-8
M. Wt: 229.66 g/mol
InChI Key: LZAQWUCWIAUKKA-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-ethoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 2, an ethoxy group at position 6, and an ethyl ester at the carboxylic acid position.

Properties

IUPAC Name

ethyl 2-chloro-6-ethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-3-14-8-6-5-7(9(11)12-8)10(13)15-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAQWUCWIAUKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-ethoxynicotinate can be synthesized through a multi-step process involving the chlorination and esterification of nicotinic acid derivatives. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride to form the ethyl ester . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-ethoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Ethyl 2-chloro-6-ethoxynicotinate with structurally similar compounds, highlighting key differences in substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Evidence Source
This compound* C₁₀H₁₂ClNO₃† 229.66† 2-Cl, 6-OCH₂CH₃, 3-COOEt Ester, Ether, Halide
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 215.63 2-Cl, 6-OCH₃, 3-COOEt Ester, Ether, Halide
Mthis compound C₉H₁₀ClNO₃ 215.63 2-Cl, 6-OCH₂CH₃, 3-COOCH₃ Ester, Ether, Halide
Ethyl 2-bromo-6-chloronicotinate C₈H₇BrClNO₂ 264.50 2-Br, 6-Cl, 3-COOEt Ester, Halides (Br, Cl)
Ethyl 2-chloro-6-cyanonicotinate C₉H₇ClN₂O₂ 210.62 2-Cl, 6-CN, 3-COOEt Ester, Nitrile, Halide
Ethyl 6-chloro-5-cyano-2-methylnicotinate C₁₀H₉ClN₂O₂ 224.64 6-Cl, 5-CN, 2-CH₃, 3-COOEt Ester, Nitrile, Halide, Alkyl
Ethyl 6-acetyl-5-chloronicotinate C₁₀H₁₀ClNO₃ 227.65 5-Cl, 6-COCH₃, 3-COOEt Ester, Ketone, Halide
Methyl 6-chloro-5-ethyl-2-iodonicotinate C₁₀H₁₀ClINO₂ 325.53 6-Cl, 5-CH₂CH₃, 2-I, 3-COOCH₃ Ester, Halides (Cl, I), Alkyl

*Assumed molecular formula and weight based on structural analogy to methyl derivatives .
†Calculated based on ethyl ester substitution.

Key Comparative Analysis

a) Substituent Effects on Reactivity and Solubility
  • Ethoxy vs. However, the bulkier ethoxy group may reduce solubility in polar solvents.
  • Cyano vs. Halide Groups: The cyano (-CN) substituent in Ethyl 2-chloro-6-cyanonicotinate is strongly electron-withdrawing, altering the pyridine ring’s electronic properties and reactivity toward nucleophilic attacks.
  • Bromo vs. Chloro Substituents : Ethyl 2-bromo-6-chloronicotinate exhibits dual halogenation, with bromine acting as a better leaving group in substitution reactions compared to chlorine.
b) Ester Group Variations
  • Ethyl vs. Methyl Esters : Mthis compound has a shorter alkyl chain, likely leading to faster hydrolysis rates compared to ethyl esters, affecting bioavailability and metabolic stability.

Biological Activity

Ethyl 2-chloro-6-ethoxynicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the chlorination of nicotinic acid derivatives followed by ethyl esterification. The general synthetic route includes:

  • Chlorination : Introduction of the chlorine atom at the 2-position using reagents such as thionyl chloride.
  • Esterification : Reaction with ethanol in the presence of acid catalysts to form the ethyl ester.

The chemical structure is represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. Research has shown that these compounds can enhance superoxide dismutase (SOD) levels, which are critical for cellular defense against oxidative stress .

Anticancer Activity

In vitro studies have demonstrated that derivatives of nicotinic acid, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, a study assessing novel nicotinic acid derivatives found that certain compounds exhibited selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis in cancer cells .

The biological activity of this compound is hypothesized to stem from its structural similarity to other nicotinic acid derivatives, allowing it to interact with specific biological targets:

  • VEGFR-2 Inhibition : Compounds in this class can inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels, contributing to reduced cellular damage and apoptosis in cancer cells.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A detailed study investigated the cytotoxic effects of various nicotinic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines such as HCT-15 and PC-3. The IC50 values were comparable to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (μM)Cell Line
This compound0.068HCT-15
Doxorubicin0.075HCT-15
Sorafenib0.090HCT-15

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, this compound was found to enhance SOD levels significantly when compared to control groups. This suggests potential applications in mitigating oxidative stress-related conditions .

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